molecular formula C8H14O2 B1180201 numb protein CAS No. 126805-88-7

numb protein

Cat. No.: B1180201
CAS No.: 126805-88-7
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Description

The Numb protein is a highly conserved adaptor protein that serves as a key regulator of cell fate determination, primarily known for its role in asymmetric cell division during development . Its primary mechanism of action involves the inhibition of the Notch signaling pathway; Numb binds to the Notch receptor and promotes its ubiquitination and endocytic degradation, thereby preventing the cleavage and nuclear translocation of the Notch intracellular domain (NICD) and the subsequent activation of pro-proliferation genes . This function is critical for balanced differentiation and proliferation in various tissues, including the nervous system . Beyond its role in development, this compound is a major focus in oncogenesis research, where it acts as a tumor suppressor. Loss of Numb function leads to hyperactive Notch signaling and is associated with aggressive disease progression in cancers such as breast and bladder cancer . Furthermore, Numb stabilizes the p53 tumor suppressor by interfering with its MDM2-dependent ubiquitination, enhancing cell cycle arrest and apoptosis . Researchers utilize this protein to investigate fundamental processes including endocytosis, cell adhesion, migration, and the maintenance of cell polarity . The vertebrate NUMB gene produces several functionally distinct isoforms (e.g., p72, p71, p66, p65) through alternative splicing, which exhibit differences in their Phosphotyrosine-Binding (PTB) and Proline-Rich Regions (PRR) and can have unique, sometimes opposing, activities in cellular regulation . This product is essential for studies in neurobiology, developmental biology, and cancer research, providing insights into the molecular underpinnings of cell fate decisions and disease.

Properties

CAS No.

126805-88-7

Molecular Formula

C8H14O2

Synonyms

numb protein

Origin of Product

United States

Scientific Research Applications

Role in Cancer Biology

Numb has been implicated in tumor suppression and cancer progression through its interactions with key signaling pathways such as Notch and Wnt. Research indicates that Numb can inhibit Notch signaling, which is often dysregulated in cancers.

  • Tumor Suppressor Function : Numb's ability to antagonize Notch signaling has been shown to prevent the proliferation of cancer stem cells. In various studies, the loss of Numb expression was correlated with increased tumorigenesis in models of breast cancer and glioblastoma .
  • Prognostic Marker : Differential expression of Numb isoforms has been proposed as a prognostic factor in cancers such as esophageal squamous cell carcinoma. High levels of Numb were associated with poor patient outcomes, suggesting its potential as a biomarker .

Neurodegenerative Disease Research

Numb is also linked to neurodegenerative diseases, particularly Alzheimer's disease. Its role as an adaptor for amyloid precursor protein (APP) is critical in understanding the disease's pathogenesis.

  • Alzheimer's Disease Mechanisms : Studies have shown that Numb regulates APP trafficking and processing, influencing amyloid-beta production. Alterations in Numb expression can lead to increased amyloid plaque formation, a hallmark of Alzheimer's .
  • Potential Therapeutic Target : Given its involvement in APP metabolism, Numb is being explored as a therapeutic target for Alzheimer's disease. Research is ongoing to determine how modulation of Numb activity can affect disease progression .

Cellular Processes and Mechanisms

Numb participates in various cellular processes beyond cancer and neurodegeneration, including:

  • Endocytosis Regulation : Numb has been identified as a critical regulator of endocytic trafficking, affecting the recycling and degradation of membrane proteins. It interacts with clathrin and other endocytic machinery to facilitate vesicle docking and fusion .
  • Cell Cycle Regulation : Recent studies indicate that Numb influences cardiomyocyte cell cycle withdrawal, highlighting its role in cardiac development and regeneration .

Case Study 1: Numb in Cancer

A study involving breast cancer cell lines demonstrated that silencing Numb led to enhanced cell proliferation and migration, indicating its tumor-suppressive properties. The research highlighted the importance of maintaining Numb expression for effective tumor suppression.

Case Study 2: Numb in Alzheimer's Disease

In a transgenic mouse model of Alzheimer's disease, researchers found that manipulation of Numb expression levels significantly altered amyloid-beta levels. This study underscored the potential for targeting Numb pathways to mitigate neurodegeneration.

Data Table: Summary of Applications

Application AreaKey FindingsSource
Cancer BiologyInhibits Notch signaling; prognostic marker
Neurodegenerative DiseasesRegulates APP trafficking; potential therapeutic target
EndocytosisCritical for vesicle docking and fusion
Cell Cycle RegulationInfluences cardiomyocyte development

Comparison with Similar Compounds

Comparison with Similar Compounds

NUMB vs. NUMBL (NUMB-Like)

Feature NUMB NUMBL Evidence
Structural Domains PTB, PRR, NPF/DPF motifs PTB, PRR (less conserved)
Function Endocytosis, cell fate, tumor suppression Gene transcription, developmental signaling
Gene Regulation Correlates with endocytic proteins (e.g., Eps15) Linked to transcriptional regulators (e.g., RNA pol II)
Disease Role Loss promotes cancer; modulates tau in neurodegeneration Limited evidence in disease contexts

Key Difference : While both share PTB domains, NUMB primarily regulates endocytosis and cancer pathways, whereas NUMBL is implicated in transcriptional control .

NUMB vs. LNX (Ligand of Numb-X)

Feature NUMB LNX Evidence
Domains PTB, PRR PDZ domains, RING finger
Binding Motif LDNPAY (phosphorylation-independent) Requires LDNPAY motif for interaction
Function Endocytosis, NOTCH inhibition Ubiquitination, receptor clustering
Cancer Role Tumor suppressor Overexpressed in cancers; role unclear

Key Difference : LNX facilitates ubiquitination and receptor clustering via PDZ domains, contrasting with NUMB’s role in endocytosis and cell fate .

NUMB vs. EHD/Rme-1 Family Proteins

Feature NUMB EHD1-4 Evidence
Domains PTB, PRR EH domain, coiled-coil regions
Function Endocytic recycling with Arf6 Receptor recycling (clathrin-independent)
Localization Plasma membrane, early endosomes Recycling endosomes
Disease Link Cancer, neurodegeneration Rarely implicated in disease

Key Difference: EHD proteins specialize in recycling pathways, while NUMB integrates endocytosis with signaling pathways like NOTCH .

NUMB Isoforms: Functional Divergence

Isoform Feature NUMB-72 (LPTB) NUMB-66 (SPTB) Evidence
PTB Domain Long insert Short insert
Localization Plasma membrane Cytoplasmic
Function Enhances APP degradation Promotes APP accumulation in endosomes
Disease Impact Reduces tau levels in tauopathies Correlates with cancer progression

Key Difference : Isoforms with exon 9 inclusion (e.g., NUMB-72) are neuroprotective, while exon 9 skipping isoforms drive cancer metastasis via integrin signaling .

Research Findings and Data Tables

Table 1: Numb Isoforms in Disease

Isoform Molecular Weight Role in Disease Mechanism Evidence
NUMB-72 72 kDa Neuroprotection (tauopathies) Enhances tau degradation
NUMB Ex9-in 65-71 kDa Cancer progression Activates integrin/ERK pathways
NUMB Ex9-sk 66 kDa Tumor suppression Inhibits YAP/TAZ signaling

Table 2: Numb Interaction Partners

Protein Interaction Domain Functional Outcome Disease Relevance Evidence
NOTCH1 PTB Inhibits NOTCH signaling Breast cancer suppression
APP PTB Alters APP trafficking and Aβ production Alzheimer’s disease
LNX PTB Modulates ubiquitination Cancer cell proliferation
HDM2 PRR Stabilizes p53 Tumor suppression

Preparation Methods

Bacterial Expression Systems

GST-tagged Numb PTB domains were expressed in Escherichia coli using pGEX vectors. Cells were lysed in PBS buffer supplemented with protease inhibitors, and GST fusion proteins were purified using glutathione Sepharose resin. Biotinylation of the PTB domain for protein microarray screening was achieved using the ProtoArray Mini-Biotinylation Kit, followed by quantification and validation via SDS-PAGE and Coomassie staining.

Mammalian Expression Systems

For functional studies in mammalian cells, HA-tagged Numb constructs were transiently transfected into cell lines such as HEK293T. Lysates were prepared using RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) or urea-based buffers (8 M urea, 100 mM ammonium bicarbonate). The choice of buffer significantly impacted protein solubility: RIPA buffer preferentially extracted nuclear and cytoplasmic proteins, while urea solubilized extracellular matrix (ECM) components.

Affinity Purification Techniques

Glutathione Sepharose Pull-Down

GST-Numb fusion proteins immobilized on glutathione Sepharose were used to capture binding partners from cell lysates. For instance, the PTB domain was incubated with lysates from HeLa cells, followed by washing and elution with reduced glutathione. This method identified over 100 kinase interactors, including tyrosine and Ser/Thr kinases.

Co-Immunoprecipitation (Co-IP)

Co-IP validated Numb’s interactions in vivo. Anti-HA or anti-Numb antibodies were coupled to protein G resin and incubated with lysates from transfected cells. Precipitates were analyzed via SDS-PAGE and immunoblotting, confirming interactions with kinases like EGFR and ligands like Delta-like 4 (Dll4).

Protein Extraction and Solubilization Methods

Buffer Optimization for Tissue Samples

Recent work on human peripheral nerves compared five extraction protocols:

MethodBufferHomogenizationProteins Identified
18 M ureaBioruptor1,022 (39%)
2RIPABioruptor1,582 (60%)
38 M ureaBullet Blender1,446 (55%)
4RIPABullet Blender1,615 (62%)
5RIPA + 8 M ureaBullet Blender2,126 (81%)

The combination of RIPA and 8 M urea with Bullet Blender homogenization yielded the highest protein recovery (81%), emphasizing the importance of dual buffer systems for comprehensive proteomic analysis.

Solubilization of Insoluble Fractions

For RIPA-insoluble proteins, a secondary extraction with 8 M urea recovered ECM components like collagens and fibronectins, which are critical for studying Numb’s role in cell adhesion .

Q & A

Q. What is the functional significance of Numb protein in cancer biology, and how can its interaction with p53 be experimentally validated?

Numb acts as a tumor suppressor by stabilizing p53 through direct binding, thereby inhibiting its degradation by HDM2 (MDM2 in humans). To validate this interaction, researchers can employ co-immunoprecipitation (Co-IP) assays in breast cancer cell lines, followed by Western blotting to detect p53 stability under Numb knockdown/overexpression conditions. Reduced Numb levels correlate with aggressive tumor phenotypes, as shown in breast cancer models .

Q. How does Numb regulate neuronal tau protein levels in neurodegenerative diseases?

Numb negatively regulates tau accumulation by promoting its degradation. In tauopathy models (e.g., Alzheimer’s), Numb overexpression (specifically the Numb-72 isoform) reduces tau levels and slows neuronal death. Methodologically, lentiviral delivery of Numb-72 in murine retinal or spinal motor neurons, combined with tau immunofluorescence and behavioral assays (e.g., visual tests in mice), can quantify functional rescue .

Q. What experimental approaches are used to study Numb’s role in developmental processes like odontogenesis?

Numb modulates Notch1 and Shh pathways during tooth development. Researchers can isolate dental pulp stem cells (DPSCs) and use confocal microscopy to localize Numb isoforms. Overexpression in preameloblast cell lines (e.g., HAT-7) followed by Western blotting for Notch1 intracellular domain (NICD) and qPCR for Shh mRNA reveals pathway inhibition .

Advanced Research Questions

Q. How do alternative splicing isoforms of Numb (e.g., p72/p71) differentially regulate cancer signaling pathways?

Numb isoforms with long PTB domains (LPTB) promote APP trafficking to degradative pathways, reducing amyloid-β (Aβ) production, while short PTB (SPTB) isoforms accumulate APP in recycling endosomes. Isoform-specific effects can be tested via stable transfection of Numb variants in neuronal cells, followed by Rab5A/EEA1 co-localization assays and secretase activity profiling . In breast cancer, RAS-ERK signaling upregulates oncogenic p72/p71 isoforms, which lack exon 9 and enhance tumorigenesis. CRISPR-mediated exon skipping or minigene splicing reporters can validate isoform-specific roles .

Q. What methodological strategies resolve contradictions in Numb’s dual roles as a tumor suppressor and chemotherapy sensitizer?

Context-dependent effects arise from post-translational modifications (e.g., methylation by Set8). To dissect these roles:

  • Use Set8 inhibitors (e.g., UNC0379) in chemo-resistant cell lines to restore Numb-p53 binding, followed by apoptosis assays (Annexin V/PI staining).
  • Employ phospho-specific antibodies (e.g., anti-Ser276) to assess Numb activity in Dlk2-overexpressing breast cancer models, where Dlk2 reduces aberrant phosphorylation and enhances Numb’s tumor-suppressive function .

Q. How does Numb regulate Hedgehog (Hh) signaling in cilia, and what tools are available for pathway modulation?

Numb knockout (via CRISPR/Cas9) in NIH3T3 cells reduces Ptch1 ciliary accumulation upon Shh stimulation, as quantified by immunofluorescence intensity of Ptch1 in acetylated tubulin-labeled cilia. Förster resonance energy transfer (FRET)-based biosensors or proximity ligation assays (PLA) can map Numb-Hh component interactions in real time .

Q. What computational methods predict Numb’s nucleic acid-binding residues and structural interactions?

Tools like GraphBind integrate structural context (e.g., PTB domain topology) to predict DNA/RNA-binding sites. Machine learning models trained on PTB domain sequence homology (<30% between Numb and NUMBL) can identify isoform-specific binding motifs. Cross-validation with X-ray crystallography or NMR data is critical .

Data Contradiction and Resolution

Q. Why do some studies report Numb as a tumor suppressor, while others implicate it in stress-induced Aβ production?

Isoform-specific expression underlies this duality. Stress (e.g., oxidative damage) upregulates SPTB-Numb in neurons, diverting APP to early endosomes and increasing Aβ. Conversely, LPTB-Numb dominates in unstressed cells, promoting APP degradation. Dual-isoform tracking via isoform-specific antibodies (e.g., anti-exon 9 for LPTB) in stress models clarifies this dichotomy .

Q. How can discrepancies in Numb-MDM2 interaction studies be addressed?

While Numb stabilizes p53 by blocking MDM2 in breast cancer, notes that MDM2 does not degrade Numb itself. Discrepancies may arise from cell type-specific ubiquitination assays. Researchers should validate interactions using endogenous co-IP in multiple models (e.g., MDA-MB-231 vs. MCF-7) and exclude auto-ubiquitination artifacts via MDM2 catalytic domain mutants .

Methodological Best Practices

Q. What guidelines ensure consistent Numb isoform nomenclature and experimental reproducibility?

Adhere to IUBMB standards: Use full names (e.g., NUMB-72, NUMB-66) with UniProt IDs (e.g., Q9Y6R7 for human Numb) and specify splicing variants (e.g., "exon 9-containing"). Cite isoforms consistently across figures and methods, referencing databases like Human Protein Atlas for expression validation .

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